molecular formula C19H20Cl6N2O B14004806 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol CAS No. 60625-59-4

4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol

Katalognummer: B14004806
CAS-Nummer: 60625-59-4
Molekulargewicht: 505.1 g/mol
InChI-Schlüssel: LFVCWKZAPSPLLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is a complex organic compound with the molecular formula C19H20Cl6N2O . This compound is characterized by its multiple chlorine atoms and the presence of both amino and phenol functional groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of certain pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol stands out due to its unique combination of functional groups and chlorine atoms. Similar compounds include:

Eigenschaften

CAS-Nummer

60625-59-4

Molekularformel

C19H20Cl6N2O

Molekulargewicht

505.1 g/mol

IUPAC-Name

4-[[4-[bis(3-chloropropyl)amino]-2-chlorophenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride

InChI

InChI=1S/C19H19Cl5N2O.ClH/c20-5-1-7-26(8-2-6-21)15-4-3-13(16(22)11-15)12-25-14-9-17(23)19(27)18(24)10-14;/h3-4,9-12,27H,1-2,5-8H2;1H

InChI-Schlüssel

LFVCWKZAPSPLLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N(CCCCl)CCCCl)Cl)C=NC2=CC(=C(C(=C2)Cl)O)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.